molecular formula C21H23N3O4 B2834462 Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate CAS No. 1008062-42-7

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Cat. No.: B2834462
CAS No.: 1008062-42-7
M. Wt: 381.432
InChI Key: HAGAGHDGGWDKRR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a complex organic compound known for its role in inhibiting nonsense-mediated mRNA decay (NMD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with specific reagents under controlled conditions . The process typically involves the use of solvents like DMSO and catalysts to facilitate the reaction. The compound is often purified using techniques such as HPLC to ensure high purity levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and minimize side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce tetrahydroquinoxaline compounds .

Properties

IUPAC Name

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-7-5-6-8-15(14)23-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGAGHDGGWDKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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